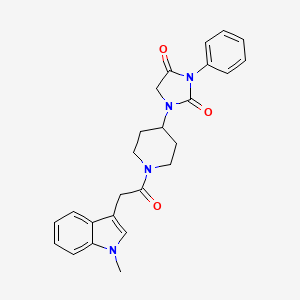

1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-26-16-18(21-9-5-6-10-22(21)26)15-23(30)27-13-11-19(12-14-27)28-17-24(31)29(25(28)32)20-7-3-2-4-8-20/h2-10,16,19H,11-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEFFTFXALKZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes an indole moiety, a piperidine ring, and an imidazolidine core. This unique combination of structural elements is believed to contribute to its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Indole Group | Contributes to potential receptor interactions |

| Piperidine Ring | May enhance bioavailability and solubility |

| Imidazolidine Core | Implicated in various biological activities |

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated:

- IC50 Values : Some derivatives show IC50 values as low as 52 nM in MCF-7 breast cancer cells, indicating potent anticancer activity .

- Mechanism of Action : These compounds often induce cell cycle arrest in the G2/M phase and promote apoptosis through the disruption of microtubule dynamics .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Studies have shown that:

- Dopaminergic Activity : Compounds with similar structures have been tested for their ability to modulate dopamine receptors, which could be beneficial in treating neurodegenerative diseases .

- Analgesic Properties : Some derivatives exhibit analgesic effects comparable to traditional opioids, suggesting a dual role in pain management .

Antimicrobial Activity

Emerging evidence points towards antimicrobial properties as well:

- Bacterial Inhibition : Preliminary studies indicate that certain analogs can inhibit bacterial growth, particularly against Gram-positive strains .

Study 1: Antiproliferative Effects on Breast Cancer Cells

In a study published by researchers at a leading cancer research institute, a series of compounds structurally related to our target compound were synthesized and evaluated. The findings included:

- Cell Lines Tested : MCF-7 (ER+/PR+) and MDA-MB-231 (triple-negative).

- Results : Significant G2/M phase arrest was observed with associated apoptosis, confirming the compound's potential as an anticancer agent.

Study 2: Neuropharmacological Assessment

A pharmacological evaluation conducted on mice demonstrated that the compound could enhance dopaminergic signaling without significant side effects typically associated with opioids. Key findings included:

- Behavioral Tests : Increased locomotor activity was noted, suggesting stimulant-like properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-methyl-1H-indole derivatives with piperidine and phenylimidazolidine diones. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized product.

Antimicrobial Properties

Research has indicated that compounds similar to 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, studies have shown that derivatives of indole possess potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Indole-based compounds are often investigated for their anticancer properties. The structural components of this compound suggest potential interactions with molecular targets involved in cancer cell proliferation and apoptosis. Preliminary studies indicate that similar compounds can inhibit tumor growth in vitro and in vivo models .

Neuropharmacological Effects

Given the presence of the piperidine ring, this compound may interact with neurotransmitter systems. Research into related compounds has shown promise in modulating dopamine and serotonin receptors, which could have implications for treating neurological disorders .

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These computational analyses provide insights into its potential mechanism of action at the molecular level, guiding further experimental validation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related indole derivatives using disc diffusion methods. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, indicating their potential as novel antimicrobial agents .

Case Study 2: Anticancer Activity

In a preclinical trial, an indole-based compound demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Q & A

Basic: What are the key synthetic routes for synthesizing 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

Methodological Answer:

The synthesis typically involves three stages:

Indole core preparation : Fischer indole synthesis using phenylhydrazine and a ketone under acidic conditions to generate the 1-methylindole scaffold .

Acetylation and piperidine coupling : The indole-3-acetic acid derivative is reacted with 4-aminopiperidine via amide bond formation, often using coupling agents like HATU or DCC .

Imidazolidine-2,4-dione formation : Cyclization of the intermediate with phenyl isocyanate or phosgene derivatives under controlled pH and temperature .

Key Reagents : HATU, DIPEA, anhydrous DMF. Yield optimization requires inert atmosphere and purification via column chromatography .

Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?

Methodological Answer:

- Computational screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while lower temperatures (0–5°C) reduce side reactions during acetylation .

- Catalyst optimization : Screen palladium or organocatalysts for coupling steps. For example, Pd(PPh₃)₄ improves Suzuki-Miyaura reactions for aryl substitutions .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- FT-IR : Detect C=O stretches (1670–1730 cm⁻¹) in imidazolidine-dione and indole N-H stretches (~3400 cm⁻¹) .

- NMR : ¹H/¹³C NMR to resolve piperidine protons (δ 1.5–3.0 ppm) and indole aromatic signals (δ 7.0–8.5 ppm) .

- Purity assessment : HPLC with C18 columns (MeCN:H₂O gradient) and GC-MS for volatile intermediates .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals, particularly for piperidine and indole protons .

- Computational NMR prediction : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ADF) .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and resolve conformational ambiguities .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., serotonin receptors, due to indole similarity) .

- Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can the mechanism of action (MoA) be elucidated for this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., kinases, GPCRs) .

- CRISPR-Cas9 knockout : Validate target engagement by silencing candidate genes in cellular models .

- Metabolomics : LC-MS/MS to track downstream metabolic changes post-treatment .

Advanced: How to address contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-verified), serum concentration, and incubation times .

- Purity verification : Quantify impurities via LC-MS; ≥95% purity required for reliable data .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .

Advanced: What strategies are effective for SAR studies on this scaffold?

Methodological Answer:

- Core modifications :

- QSAR modeling : Use CODESSA or MOE to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (similar piperidine derivatives cause skin/eye irritation) .

- Ventilation : Use fume hoods during synthesis; avoid inhalation of fine powders .

- Waste disposal : Neutralize acidic/basic residues before aqueous waste disposal .

Advanced: How can metabolic stability be assessed for preclinical development?

Methodological Answer:

- In vitro assays :

- In silico tools : Use ADMET Predictor or MetaSite to identify metabolic hotspots (e.g., piperidine N-dealkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.